methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is an organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with bromine, chlorosulfonyl, and carboxylate groups. Its molecular formula is C6H4BrClNO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by chlorosulfonation and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of reactive functional groups allows it to form covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate
- Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate
Uniqueness
Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various synthetic and research applications.
Properties
CAS No. |
1421601-87-7 |
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Molecular Formula |
C6H5BrClNO4S |
Molecular Weight |
302.53 g/mol |
IUPAC Name |
methyl 5-bromo-4-chlorosulfonyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H5BrClNO4S/c1-13-6(10)3-2-4(5(7)9-3)14(8,11)12/h2,9H,1H3 |
InChI Key |
VVXIDVRYQQBWSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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